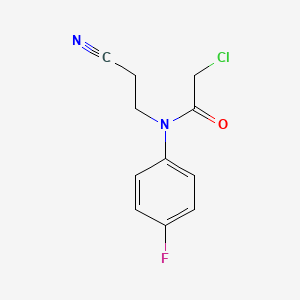2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide
CAS No.: 16272-47-2
Cat. No.: VC5436272
Molecular Formula: C11H10ClFN2O
Molecular Weight: 240.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 16272-47-2 |
|---|---|
| Molecular Formula | C11H10ClFN2O |
| Molecular Weight | 240.66 |
| IUPAC Name | 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C11H10ClFN2O/c12-8-11(16)15(7-1-6-14)10-4-2-9(13)3-5-10/h2-5H,1,7-8H2 |
| Standard InChI Key | YZRHAVQVPGIMQG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N(CCC#N)C(=O)CCl)F |
Introduction
Chemical Identification and Structural Analysis
Molecular Characteristics
2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide has the molecular formula C₁₁H₁₀ClFN₂O and a molecular weight of 240.66 g/mol . Its IUPAC name reflects the presence of a chloro group at the acetamide’s α-carbon, a cyanoethyl group on the nitrogen, and a para-fluorophenyl ring. The compound’s structure is validated by its Standard InChI key (YZRHAVQVPGIMQG-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC=C1N(CCC#N)C(=O)CCl)F), which clarify the spatial arrangement of substituents .
Table 1: Key Molecular Descriptors
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₀ClFN₂O | |
| Molecular Weight | 240.66 g/mol | |
| CAS Registry Number | 16272-47-2 | |
| Melting Point | 85–88°C | |
| Solubility | Methanol, ethanol, DMSO |
Synthesis and Reaction Pathways
Primary Synthetic Route
The synthesis typically involves a two-step process:
-
Acylation: 2-Chloroacetyl chloride reacts with 4-fluoroaniline in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(4-fluorophenyl)acetamide .
-
Alkylation: The intermediate undergoes nucleophilic substitution with cyanoethylamine, introducing the cyanoethyl group via SN2 mechanism.
This method yields the target compound with optimized purity, as indicated by suppliers offering material at ≥95% purity .
Side Reactions and Byproducts
Competing reactions may occur if stoichiometric ratios are imbalanced, such as over-alkylation at the nitrogen or hydrolysis of the chloro group under aqueous conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimizing these side pathways.
Physical and Chemical Properties
Thermodynamic Stability
The compound is a stable solid at room temperature, with a melting point range of 85–88°C . Its decomposition temperature remains uncharacterized in available literature, though analogous acetamides suggest stability up to 150°C under inert atmospheres.
Solubility and Reactivity
The molecule exhibits high solubility in polar aprotic solvents like DMSO (>50 mg/mL) and moderate solubility in ethanol (~20 mg/mL). The chloro group’s electrophilicity enables reactions with nucleophiles (e.g., amines, thiols), while the cyanoethyl moiety participates in cyclization or reduction reactions.
Table 2: Reactivity Profile
| Functional Group | Reactivity | Applications |
|---|---|---|
| Chloroacetamide | Nucleophilic substitution | Drug intermediate synthesis |
| Cyanoethyl | Reduction to amine or hydrolysis | Bioactive derivative formation |
| Fluorophenyl | Electron-withdrawing aromatic ring | Enhancing metabolic stability |
Applications in Pharmaceutical Research
Enzyme Inhibition Studies
The compound’s acetamide backbone and fluorophenyl group make it a candidate for designing inhibitors of proteases and kinases. For example, structural analogs have shown activity against trypsin-like serine proteases in anticoagulant therapies.
Receptor-Targeted Drug Development
Modifications at the cyanoethyl position can yield derivatives with affinity for G-protein-coupled receptors (GPCRs). Preliminary studies on similar molecules suggest potential in neurological disorders, though in vivo data for this specific compound are lacking.
Agrochem Applications
As a precursor to herbicidal agents, the chloro and cyano groups contribute to phytotoxic activity. Derivatives have been explored as protoporphyrinogen oxidase (PPO) inhibitors, disrupting chlorophyll synthesis in weeds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume